molecular formula C20H22N2O4 B2410547 4-({3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}amino)butanoic acid CAS No. 893681-08-8

4-({3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}amino)butanoic acid

Cat. No.: B2410547
CAS No.: 893681-08-8
M. Wt: 354.406
InChI Key: KCYZEIXWWRJHLC-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a fluorenylideneamino group, which imparts unique chemical properties.

Biochemical Analysis

Biochemical Properties

The compound interacts with the protein transthyretin (TTR), a homotetrameric protein that transports thyroxine (T4) and retinol (vitamin A) through its association with retinol binding protein (RBP) . The 9-fluorenyl motif of 4-({3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}amino)butanoic acid can occupy alternative hydrophobic binding sites in TTR, which augments the potential use of this scaffold to yield a large variety of differently substituted mono-aryl compounds able to inhibit TTR fibril formation .

Cellular Effects

The exact cellular effects of this compound are not fully understood. It is known that the compound interacts with TTR, which plays a crucial role in the transport of thyroxine and retinol. Therefore, it is plausible that the compound could influence cellular processes related to these functions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with TTR. The compound’s 9-fluorenyl motif can bind to alternative hydrophobic sites in TTR, potentially inhibiting the protein’s ability to form fibrils .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}amino)butanoic acid typically involves the reaction of fluorenylideneaminooxy compounds with hydroxypropylamine and butanoic acid derivatives. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-({3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}amino)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorenylideneamino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce a variety of fluorenylideneamino-substituted compounds .

Scientific Research Applications

4-({3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}amino)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-((9H-fluoren-9-ylideneamino)oxy)-2-methylpropanoic acid
  • 3-((9H-fluoren-9-ylideneamino)oxy)propanoic acid
  • 2-(9H-fluoren-9-ylideneaminooxy)acetic acid

Uniqueness

4-({3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropyl}amino)butanoic acid is unique due to its specific structural features, such as the hydroxypropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-[[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c23-14(12-21-11-5-10-19(24)25)13-26-22-20-17-8-3-1-6-15(17)16-7-2-4-9-18(16)20/h1-4,6-9,14,21,23H,5,10-13H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYZEIXWWRJHLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NOCC(CNCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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